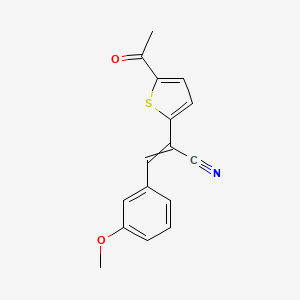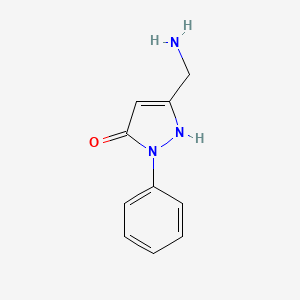
5-(aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(aminométhyl)-2-phényl-1,2-dihydro-3H-pyrazol-3-one est un composé organique doté d’une structure unique qui inclut un groupe aminométhyl lié à un cycle dihydropyrazolone substitué par un phényle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 5-(aminométhyl)-2-phényl-1,2-dihydro-3H-pyrazol-3-one implique généralement la réaction de 2-phényl-1,2-dihydro-3H-pyrazol-3-one avec du formaldéhyde et de l’ammoniac ou une amine dans des conditions d’amination réductrice. Ce processus peut être catalysé par divers catalyseurs, tels que le nickel ou le palladium, et nécessite souvent des conditions de réaction spécifiques, notamment une température et un pH contrôlés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à flux continu pour assurer une qualité et un rendement constants. L’utilisation de catalyseurs robustes et de conditions de réaction optimisées est essentielle pour une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
5-(aminométhyl)-2-phényl-1,2-dihydro-3H-pyrazol-3-one peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des oxydes correspondants ou d’autres dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à différents dérivés.
Substitution : Le groupe aminométhyl peut participer à des réactions de substitution, où d’autres groupes fonctionnels remplacent le groupe amino.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent souvent des solvants, des températures et des catalyseurs spécifiques pour obtenir les produits souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés nitro, tandis que la réduction peut produire des amines ou des alcools. Les réactions de substitution peuvent conduire à une large gamme de dérivés fonctionnalisés .
Applications De Recherche Scientifique
5-(aminométhyl)-2-phényl-1,2-dihydro-3H-pyrazol-3-one présente plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche explore son potentiel comme intermédiaire pharmaceutique pour le développement de nouveaux médicaments.
Industrie : Elle est utilisée dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme D'action
Le mécanisme par lequel 5-(aminométhyl)-2-phényl-1,2-dihydro-3H-pyrazol-3-one exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes ou des récepteurs auxquels le composé se lie, ce qui entraîne des modifications des voies cellulaires et des activités biologiques. Les voies et les cibles moléculaires exactes dépendent de l’application et du dérivé spécifiques du composé .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d’autres pyrazolones substituées par des aminométhyles et des dihydropyrazolones substituées par des phényles. Voici des exemples :
- 5-(aminométhyl)-2-méthyl-1,2-dihydro-3H-pyrazol-3-one
- 5-(aminométhyl)-2-éthyl-1,2-dihydro-3H-pyrazol-3-one
Unicité
Ce qui distingue 5-(aminométhyl)-2-phényl-1,2-dihydro-3H-pyrazol-3-one, c’est son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques uniques. Cette unicité en fait un composé précieux pour la recherche et les applications industrielles .
Propriétés
Formule moléculaire |
C10H11N3O |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
5-(aminomethyl)-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H11N3O/c11-7-8-6-10(14)13(12-8)9-4-2-1-3-5-9/h1-6,12H,7,11H2 |
Clé InChI |
WPZRVEXLOWFLLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C=C(N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727495.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B11727502.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11727513.png)
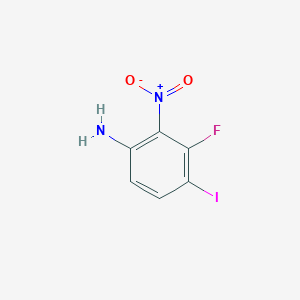
![3-(4-Chlorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727523.png)
![3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727533.png)
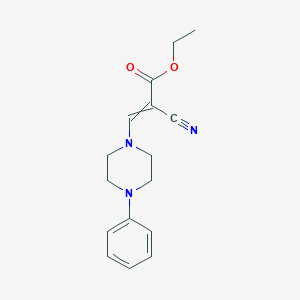
![heptyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727546.png)
![7-amino-N-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11727547.png)

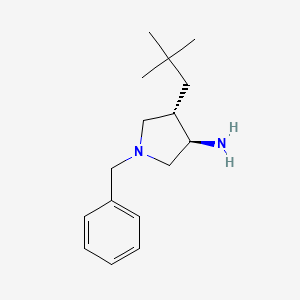
![2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide](/img/structure/B11727555.png)
